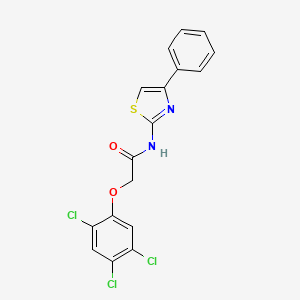![molecular formula C20H28N2O4 B5138035 2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5138035.png)
2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole is a chemical compound that is commonly known as BMB or BMB-10. It is a fluorescent probe that is used in biochemical and physiological research. BMB-10 is a useful tool for studying the mechanism of action of various biological processes.
Mécanisme D'action
BMB-10 is a fluorescent probe that undergoes a change in fluorescence intensity when it interacts with ROS and RNS. The mechanism of action of BMB-10 involves the oxidation of the piperidine moiety by ROS and RNS. This results in a change in the electronic structure of the benzoxazole ring, leading to a change in fluorescence intensity.
Biochemical and Physiological Effects:
BMB-10 has been shown to be non-toxic and non-cytotoxic to cells. It has been used to study the role of ROS and RNS in various biological processes such as apoptosis, inflammation, and oxidative stress. BMB-10 has also been used to study the role of enzymes and proteins involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BMB-10 is its high sensitivity and specificity for ROS and RNS. It is also non-toxic and non-cytotoxic to cells, making it a useful tool for studying biological processes in living cells. However, one of the limitations of BMB-10 is its low photostability, which can lead to photobleaching during long-term experiments.
Orientations Futures
There are several future directions for the use of BMB-10 in scientific research. One direction is the development of more photostable fluorescent probes for the detection of ROS and RNS. Another direction is the use of BMB-10 in the study of the role of ROS and RNS in various diseases such as cancer and neurodegenerative diseases. BMB-10 can also be used to study the mechanism of action of new drugs and therapies for these diseases.
Méthodes De Synthèse
The synthesis of BMB-10 involves the reaction of 2-butyl-1,3-benzoxazole with 4-(2-methoxyethoxy)-1-piperidinecarboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
BMB-10 is a useful tool for studying various biological processes. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells. BMB-10 can also be used to study the mechanism of action of enzymes and proteins involved in various biological processes.
Propriétés
IUPAC Name |
(2-butyl-1,3-benzoxazol-5-yl)-[4-(2-methoxyethoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-3-4-5-19-21-17-14-15(6-7-18(17)26-19)20(23)22-10-8-16(9-11-22)25-13-12-24-2/h6-7,14,16H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLQHJXPVMUGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCC(CC3)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137961.png)
![1,5-bis[(diethylamino)methyl]-2,6-naphthalenediol](/img/structure/B5137963.png)

![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5137978.png)
![2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid](/img/structure/B5137986.png)
![3-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5137993.png)
![3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5138003.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxybenzamide](/img/structure/B5138009.png)
![1-[3-(4-ethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5138011.png)
![2-(3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138016.png)
![2-(4-fluorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5138027.png)
![spiro[cyclopropane-1,9'-fluorene]-2-carboxamide](/img/structure/B5138029.png)
![1-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5138038.png)
